molecular formula C20H38O4 B549201 Eicosanedioic acid CAS No. 2424-92-2

Eicosanedioic acid

Cat. No.: B549201
CAS No.: 2424-92-2
M. Wt: 342.5 g/mol
InChI Key: JJOJFIHJIRWASH-UHFFFAOYSA-N
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Description

Eicosanedioic acid, also known as 1,20-eicosanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C20H38O4. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is part of the family of alpha, omega-dicarboxylic acids, which are characterized by having carboxyl groups at both ends of a long hydrocarbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosanedioic acid can be synthesized through various methods. One common method involves the oxidation of long-chain alkanes or fatty acids. For example, the oxidation of eicosane or eicosanoic acid using strong oxidizing agents such as potassium permanganate or nitric acid can yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of long-chain hydrocarbons. This process typically involves the use of metal catalysts such as cobalt or manganese in the presence of oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Eicosanedioic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Esterification: this compound reacts with alcohols in the presence of acid catalysts to form esters.

    Amidation: It can react with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid, and oxygen in the presence of metal catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

    Amidation: Amines and coupling agents like dicyclohexylcarbodiimide.

Major Products:

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Primary alcohols.

    Esterification: Esters of this compound.

    Amidation: Amides of this compound.

Scientific Research Applications

Eicosanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: this compound is used in the production of high-performance polymers, lubricants, and plasticizers.

Comparison with Similar Compounds

Eicosanedioic acid is similar to other long-chain dicarboxylic acids such as:

  • Hexadecanedioic acid (C16H30O4)
  • Octadecanedioic acid (C18H34O4)
  • Docosanedioic acid (C22H42O4)

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to hexadecanedioic and octadecanedioic acids results in higher melting points and different solubility characteristics. Additionally, its specific structure makes it suitable for certain industrial applications where other dicarboxylic acids may not be as effective.

Properties

IUPAC Name

icosanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOJFIHJIRWASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062407
Record name Eicosanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2424-92-2
Record name Eicosanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2424-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Eicosanedioic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosanedioic acid
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Record name Eicosanedioic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eicosanedioic Acid
Source European Chemicals Agency (ECHA)
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Record name EICOSANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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